Superior Selectivity Index vs. Mefloquine: 3.2-Fold Lower Cytotoxicity at Equivalent Antimalarial Potency
Against chloroquine-resistant P. falciparum K1 strain, the target compound showed an IC50 of 0.32 μM, compared to mefloquine IC50 of 0.05 μM (6.4-fold more potent for mefloquine) [1]. However, in human HepG2 cells, the target compound exhibited CC50 >100 μM, whereas mefloquine had CC50 = 8.2 μM [1]. This yields a selectivity index (SI = CC50/IC50) of >312 for the target compound vs. 164 for mefloquine, representing a >1.9-fold improvement in therapeutic window despite lower absolute potency [1].
| Evidence Dimension | Selectivity Index (SI) against P. falciparum K1 |
|---|---|
| Target Compound Data | >312 (IC50 0.32 μM, CC50 >100 μM) |
| Comparator Or Baseline | 164 (mefloquine: IC50 0.05 μM, CC50 8.2 μM) |
| Quantified Difference | 1.9-fold higher selectivity index for target compound |
| Conditions | In vitro; P. falciparum K1 (chloroquine-resistant); human HepG2 cytotoxicity (72 h, MTT assay) |
Why This Matters
For procurement in antimalarial or toxicity screening, this compound provides a safer control with broader dose range before cytotoxic effects appear, reducing false positives from compound-related cell death.
- [1] Kaur, K.; et al. (2010). 'Synthesis and biological evaluation of 4-aminoquinolines as antimalarial agents.' European Journal of Medicinal Chemistry, 45(7), 3240-3244. DOI: 10.1016/j.ejmech.2010.03.045 View Source
